1-Bromo-2-naphthol
Description
Significance and Research Context of 1-Bromo-2-naphthol in Modern Organic Chemistry
This compound serves as a valuable intermediate and building block in the synthesis of a diverse range of organic molecules. ontosight.aisolubilityofthings.comechemi.com Its utility stems from the reactivity of both the hydroxyl group and the bromine atom, allowing for various chemical transformations. In modern organic chemistry, this compound is particularly relevant in the synthesis of dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com It is also explored as a reagent in biological research. ontosight.ai
Current research involving this compound often focuses on developing efficient and selective synthetic routes to incorporate this scaffold into more complex structures. This includes its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-bromine bond can be utilized to form new carbon-carbon bonds. researchgate.netfrontiersin.org Furthermore, its role in dearomatization reactions and asymmetric synthesis is an active area of investigation, aiming to create complex chiral molecules. researchgate.netchinesechemsoc.org The compound's unique structural features make it an interesting subject for studies on reactivity and the development of novel synthetic methodologies. solubilityofthings.com
Historical Perspective on the Study of Halogenated Naphthols and Aromatic Systems
The study of halogenated aromatic systems, including naphthols, has a long history in organic chemistry. The introduction of halogens onto aromatic rings has been a fundamental transformation used to modify their electronic and steric properties, influencing their reactivity and biological activity. rasayanjournal.co.inscirp.org Early investigations into the bromination of naphthalene (B1677914) and its derivatives laid the groundwork for understanding electrophilic aromatic substitution reactions. solubilityofthings.com
Halogenated naphthols, like this compound, have historically been important intermediates in the dye industry due to the chromophoric properties of the naphthalene system and the ability of the hydroxyl group to be functionalized. The development of synthetic methods for regioselective halogenation of activated aromatic systems, such as phenols and anilines, has been a continuous area of research, driven by the need for controlled synthesis of specific halogenated products. rasayanjournal.co.in While traditional methods often involved harsh conditions and could lead to mixtures of products, ongoing efforts have focused on developing milder and more environmentally friendly approaches. scirp.orgscirp.org
Scope and Objectives of Current Academic Inquiry into this compound
Current academic inquiry into this compound is multifaceted, with key objectives centered around exploring its reactivity and expanding its synthetic utility. Researchers are investigating novel catalytic systems for transformations involving this compound, including asymmetric catalysis to synthesize enantioenriched compounds. researchgate.netchinesechemsoc.orgresearchgate.net The development of more efficient and sustainable synthetic routes for the preparation of this compound itself is also an area of interest, with studies exploring methods using milder reagents and conditions. scirp.orggoogle.com
Specific research objectives include:
Developing catalytic asymmetric reactions utilizing this compound to construct complex spirocyclic and axially chiral molecules with high stereoselectivity. researchgate.netchinesechemsoc.orgresearchgate.net
Investigating the mechanism of reactions involving this compound, particularly in dearomatization processes and transition metal-catalyzed couplings. researchgate.netchinesechemsoc.org
Exploring the use of this compound in the synthesis of new materials with potential applications in areas such as optoelectronics, where controlling molecular structure and chirality is crucial. researchgate.netfrontiersin.org
Developing greener synthetic protocols for the halogenation of naphthols, minimizing the use of hazardous reagents and solvents. scirp.orgscirp.org
These research efforts aim to unlock the full potential of this compound as a versatile building block and to contribute to the advancement of synthetic organic chemistry.
Detailed Research Findings
Research into this compound has yielded significant findings regarding its reactivity and applications in synthesis. For instance, studies have demonstrated its participation in catalytic asymmetric [4+1] spiroannulation reactions, leading to the formation of pyrazoline-based spirocyclic molecules with high enantioselectivity when using chiral Cu(II)/Box catalysts. chinesechemsoc.org This process involves an electrophile-facilitated dearomatization of this compound followed by a debromination step. chinesechemsoc.org
Furthermore, this compound has been successfully employed in aminocatalytic stereoselective cross-coupling-like reactions with enals, providing an efficient route to sterically congested (E)-α-naphthyl enals with excellent stereoselectivities. researchgate.net This highlights its utility in forming new carbon-carbon bonds under mild organocatalytic conditions. researchgate.net
Investigations into the synthesis of this compound have explored environmentally benign methods. One such approach involves the use of hydrogen peroxide and alkali metal halides in aqueous micellar media, offering a clean and safe procedure for the regioselective halogenation of β-naphthol. scirp.orgscirp.org This method demonstrates the potential for developing more sustainable synthetic routes to this important compound. scirp.orgscirp.org
The crystal structure of related brominated naphtho[2,1-b]furan (B1199300) derivatives prepared from bromo-2-naphthol has been characterized by X-ray diffraction analysis, providing insights into their solid-state structure and intermolecular interactions. iucr.org Such structural information is crucial for understanding the properties and reactivity of these compounds.
Data Tables
While extensive quantitative data tables specifically focused solely on the intrinsic properties or reaction yields of this compound across various studies are not consistently presented in a format suitable for direct extraction and compilation into interactive tables from the search results, some key properties and reaction outcomes have been reported.
Here is a summary of some reported properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | ontosight.aifishersci.se |
| Molecular Weight | 223.07 | fishersci.sesigmaaldrich.com |
| Appearance | Off-white to beige or brown-purple powder | echemi.com |
| Melting Point | 78-81 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| XLogP3 | 3 | echemi.com |
| Hydrogen Bond Donor Count | 1 echemi.com | |
| Hydrogen Bond Acceptor Count | 1 echemi.com | |
| Topological Polar Surface Area | 20.2 | echemi.com |
Note: Melting point values can vary slightly depending on the source and purity.
Research findings often report yields and enantioselectivities for reactions utilizing this compound as a substrate. For example, in the catalytic asymmetric [4+1] spiroannulation with azoalkenes, yields up to 92% and enantiomeric ratios (er) up to 99:1 have been reported for various substrates derived from α-bromo-β-naphthols. chinesechemsoc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromonaphthalen-2-ol | |
|---|---|---|
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InChI |
InChI=1S/C10H7BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |
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InChI Key |
FQJZPYXGPYJJIH-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)O | |
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Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20205919 | |
| Record name | 1-Bromo-2-naphthol | |
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Molecular Weight |
223.07 g/mol | |
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Physical Description |
Light red powder; [Alfa Aesar MSDS] | |
| Record name | 1-Bromo-2-naphthol | |
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CAS No. |
573-97-7 | |
| Record name | 1-Bromo-2-naphthol | |
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| Record name | 1-Bromo-2-naphthol | |
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| Record name | 1-BROMO-2-NAPHTHOL | |
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Synthetic Methodologies and Strategies for 1 Bromo 2 Naphthol and Its Derivatives
Direct Bromination Approaches to 1-Bromo-2-naphthol
The synthesis of this compound, a significant intermediate in organic synthesis, is primarily achieved through the direct bromination of 2-naphthol (B1666908). This approach involves the introduction of a bromine atom onto the naphthol framework via electrophilic aromatic substitution. Various reagents and conditions have been developed to optimize this transformation, aiming for high selectivity and yield.
Electrophilic Bromination of 2-Naphthol
Electrophilic bromination stands as a cornerstone for the synthesis of this compound. The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile, in this case, a bromine species, to specific positions on the aromatic rings. The primary product of this reaction is typically this compound, a result of substitution at the carbon atom adjacent to the hydroxyl group. stackexchange.com
Reaction Conditions and Reagent Optimization
The choice of brominating agent and reaction conditions plays a pivotal role in the outcome of the electrophilic bromination of 2-naphthol. Traditional methods often employ molecular bromine, but this can lead to the formation of multiple brominated products and the generation of corrosive hydrogen bromide gas. slideshare.net To address these issues, several alternative reagents and optimized conditions have been explored.
Pyridinium Bromide Perbromide: This reagent is a solid, making it easier and safer to handle than liquid bromine. wikipedia.orgdrugfuture.com It serves as a source of electrophilic bromine and has been successfully used for the bromination of 2-naphthol. orgsyn.org The reaction is typically carried out in a suitable solvent, and the reagent offers improved selectivity for the desired monobrominated product. wikipedia.orgchemicalbook.com
H₂O₂-Alkali Metal Halides: A greener approach to bromination involves the use of hydrogen peroxide (H₂O₂) in combination with an alkali metal halide, such as potassium bromide (KBr) or sodium bromide (NaBr). google.com This system generates the active brominating species in situ. For instance, the reaction of 2-naphthol with potassium bromide and hydrogen peroxide in acetic acid can produce this compound in good yields. google.comchemicalbook.com Vanadium-based catalysts can also be employed to facilitate this oxidative bromination. researchgate.net
The table below summarizes representative reaction conditions for the synthesis of this compound using different reagents.
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
| KBr, H₂O₂ | Acetic Acid | 20 | 82 | chemicalbook.com |
| NaBr, Oxone | Mortar and Pestle (Solvent-free) | Room Temperature | - | slideshare.net |
| PIDA, AlBr₃ | MeCN | 23 | 93 | rsc.org |
Interactive Data Table 2.1.1.2. Mechanistic Pathways of Electrophilic Substitution
The electrophilic substitution reaction for the bromination of 2-naphthol proceeds through a well-established mechanism. libretexts.org The aromatic ring of 2-naphthol acts as a nucleophile, attacking the electrophilic bromine species. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The reaction is completed by the removal of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. libretexts.org
Mechanistic Pathways of Electrophilic Substitution
Role of Hypervalent Iodine Reagents and Lewis Acids
To enhance the efficiency and selectivity of bromination, hypervalent iodine reagents and Lewis acids are often employed.
Hypervalent Iodine Reagents (e.g., PIDA, PIFA): Reagents like (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA) have emerged as powerful tools in organic synthesis due to their strong oxidizing properties and low toxicity. nih.gov In the context of bromination, they can be used in conjunction with a bromine source. For example, the PIDA-AlBr₃ system has been shown to be a practical and efficient method for the electrophilic bromination of phenols, including 2-naphthol, under mild conditions. rsc.org The active brominating species is generated in situ from the interaction of PIDA and the Lewis acid. rsc.org Quantum chemical calculations have been used to elucidate the reaction mechanisms, suggesting that bromination using PIDA and AlBr₃ is more efficient than with PIFA. nih.govbeilstein-journals.org
Lewis Acids (e.g., AlBr₃): Lewis acids, such as aluminum bromide (AlBr₃), play a crucial role in activating the brominating agent, making it a more potent electrophile. rsc.orgresearchgate.net In the PIDA-AlBr₃ system, AlBr₃ coordinates with PIDA to generate the active brominating species. rsc.org This activation facilitates the electrophilic attack on the electron-rich naphthol ring.
The table below presents experimental yields for the halogenation of 2-naphthol using different hypervalent iodine reagents. researchgate.net
| Reagent System | Halogenation | Yield (%) |
| PIFA/AlCl₃ | Chlorination | 90 |
| PIDA/AlCl₃ | Chlorination | 85 |
| PIFA/AlBr₃ | Bromination | 82 |
| PIDA/AlBr₃ | Bromination | 93 |
Interactive Data Table 2.1.2. Selective Bromination Techniques
Achieving high selectivity in the bromination of activated aromatic compounds like 2-naphthol is a significant challenge, as direct treatment with molecular bromine can lead to a mixture of products. slideshare.net To overcome this, selective bromination techniques have been developed.
One such method involves the use of sodium bromide (NaBr) and Oxone® (potassium peroxymonosulfate) as the brominating system. slideshare.netscispace.com This approach offers an efficient and often solvent-free method for the bromination of various aromatic compounds, including phenols. rsc.orgresearchgate.net The reaction can be carried out by simply grinding the reactants together, providing a greener alternative to traditional solvent-based methods. slideshare.net This technique has been successfully applied to the synthesis of this compound. slideshare.net Another selective method utilizes ammonium bromide and Oxone in methanol or water. organic-chemistry.org
Indirect Synthetic Routes to this compound
Indirect methods provide alternative pathways to this compound, often starting from different functionalized naphthalene (B1677914) precursors or by constructing the naphthalene ring system itself.
An effective indirect route to this compound involves the oxidative bromination of 2-naphthoic acid. In a typical procedure, 2-naphthoic acid is treated with potassium bromide and hydrogen peroxide in an acetic acid solvent. The reaction proceeds at room temperature, yielding the desired product.
The process involves mixing 4 mmol of 2-naphthoic acid with 4 mmol of potassium bromide in 5 ml of acetic acid. Subsequently, 4 mmol of 30% hydrogen peroxide is added dropwise while stirring. The reaction is maintained at 20°C for 10 hours. Following the reaction period, the mixture is cooled at 0°C for 12 hours, which induces the crystallization of the product. The resulting pale yellow, needle-like crystals are then filtered and dried. This specific method has been reported to achieve a yield of 82% for this compound chemicalbook.com.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Naphthoic Acid | Potassium Bromide, Hydrogen Peroxide | Acetic Acid | 20 | 10 | 82 chemicalbook.com |
A versatile, two-step methodology for synthesizing substituted 2-halo-1-naphthols, including 2-bromo-1-naphthol, is through the ring expansion of 1-indanones. nih.govacs.orgfigshare.com This strategy is particularly valuable as it provides access to the core structure of gilvocarcin natural products. nih.govacs.orgfigshare.com The process begins with the conversion of a 1-indanone to its corresponding silyl enol ether.
In the subsequent key step, this intermediate undergoes a carbene-mediated ring expansion. The reaction of a more stable tert-butyldimethylsilyl enol ether with a base and bromoform (CHBr₃) leads to the formation of the desired 2-bromo-1-naphthol. acs.org While initial attempts using chloroform resulted in the chloro-analog, the substitution with bromoform successfully yielded the bromo-derivative, albeit with challenges such as competing desilylation. acs.org To achieve full conversion, larger quantities of the base and bromoform may be necessary. acs.org This method is noted for its tolerance of a wide range of functional groups and its use of mild reaction conditions. nih.govfigshare.com
| Precursor | Key Reagents | Product | Significance |
| 1-Indanone | tert-butyldimethylsilyl enol ether, Base, Bromoform | 2-Bromo-1-naphthol | Access to gilvocarcin core, broad functional group tolerance nih.govacs.org |
Derivatization of this compound
This compound serves as a versatile building block for the synthesis of more elaborate molecules due to the presence of two distinct functional handles: the hydroxyl group and the bromine atom.
The hydroxyl group of this compound can be readily converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in cross-coupling reactions. This transformation is typically achieved by reacting this compound with triflic anhydride in the presence of a base. chemsrc.com The resulting compound, 1-bromonaphthalen-2-yl trifluoromethanesulfonate, is a key intermediate for further functionalization. chemsrc.comnih.govlookchem.com
The presence of both a bromine atom and a triflate group on the naphthalene core of 1-bromonaphthalen-2-yl trifluoromethanesulfonate allows for its use in the construction of complex polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov These functional groups can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, enabling the regioselective fusion of additional aromatic rings. nih.gov This strategic approach allows for the systematic build-up of larger, conjugated systems, which are of significant interest in materials science and organic electronics. researchgate.netacs.org The bromo-functionalized PAH serves as a key synthon for creating donor-acceptor materials, particularly for applications in deep-red and near-infrared emitting organic light-emitting diodes (OLEDs). nih.gov
The triflate derivative of this compound is also a precursor for the synthesis of organophosphorus compounds. Specifically, it can be used to prepare phosphine (B1218219) oxide derivatives through palladium-catalyzed C-P bond formation reactions. organic-chemistry.org By coupling 1-bromonaphthalen-2-yl trifluoromethanesulfonate with secondary phosphine oxides (such as diphenylphosphine oxide) or H-phosphinates, various aryl-phosphorus compounds can be synthesized. organic-chemistry.org This leads to the formation of products like 1-bromo-2-naphthylbis(4-methylphenyl)phosphine oxide, where the phosphine oxide moiety is attached to the C2 position of the naphthalene ring. lookchem.com
Reaction Mechanisms and Reactivity of 1 Bromo 2 Naphthol
Nucleophilic Substitution Reactions and Reactivity Enhancement by Hydroxyl Group
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 1-bromo-2-naphthol. The presence of the hydroxyl (-OH) group on the naphthalene (B1677914) ring profoundly influences the molecule's reactivity in these reactions.
The hydroxyl group is a potent activating group in the context of aromatic substitutions. openstax.orgchemguideforcie.co.uk This activation stems from its strong electron-donating resonance effect, which increases the electron density of the aromatic ring system. openstax.org This enhanced nucleophilicity of the ring facilitates attack by electrophiles. However, in the case of nucleophilic aromatic substitution, where the aromatic ring itself is the electrophile, the hydroxyl group's role is more nuanced.
While the hydroxyl group is generally an activating group for electrophilic aromatic substitution, its influence on nucleophilic aromatic substitution is significant. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.combyjus.com In this compound, the hydroxyl group can be deprotonated under basic conditions to form a phenoxide ion. This negatively charged oxygen atom is a powerful electron-donating group, which would seemingly disfavor a nucleophilic attack on the ring.
However, the hydroxyl group's position relative to the bromine atom is crucial. The lone pairs on the oxygen atom can delocalize into the aromatic system, increasing the electron density at the ortho and para positions. chemguideforcie.co.uk This delocalization can stabilize the intermediate formed during a nucleophilic attack, known as a Meisenheimer complex, particularly when the attack occurs at a position that allows for the negative charge to be delocalized onto the oxygen atom. wikipedia.org In nucleophilic substitution reactions involving halogenoalkanes, the reaction is typically heated under reflux with a solution of sodium or potassium hydroxide. chemguide.co.uk
| Property | Value |
| IUPAC Name | 1-Bromonaphthalen-2-ol |
| CAS Number | 573-97-7 |
| Molecular Formula | C₁₀H₇BrO |
| Molar Mass | 223.07 g/mol |
Radical Reactions and Electron Transfer Mechanisms
Beyond nucleophilic substitution, this compound also participates in a variety of reactions involving radical intermediates and electron transfer processes. These pathways open up unique avenues for the synthesis of complex molecular architectures.
Electrochemically Induced Carbon-Bromine Dissociation
Electrochemical methods provide a powerful tool for initiating the cleavage of the carbon-bromine (C-Br) bond in this compound. This process is initiated by the transfer of an electron to the molecule.
The electrochemical reduction of aryl halides, including this compound, typically proceeds through the initial formation of a radical anion. researchgate.net This transient species is generated by the injection of a single electron into the molecule's lowest unoccupied molecular orbital (LUMO). The newly formed radical anion is unstable and undergoes further reaction.
The primary fate of the radical anion is the cleavage of the C-Br bond. This dissociation results in the formation of a bromide anion (Br⁻) and a naphthyl radical. researchgate.net The generation of this organic radical is a key step that enables subsequent bond-forming reactions.
The dissociation of the C-Br bond in the radical anion of this compound is believed to occur through a stepwise mechanism. researchgate.net In this pathway, the electron transfer and bond cleavage are discrete events. First, the electron is accepted by the molecule to form the radical anion intermediate. This is then followed by the cleavage of the C-Br bond.
This stepwise process is in contrast to a concerted mechanism where electron transfer and bond cleavage occur simultaneously. The stepwise pathway is often implicated in reactions that proceed via radical mechanisms, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. researchgate.net
| Electrochemical Process | Key Intermediates |
| One-electron reduction | This compound radical anion |
| C-Br bond cleavage | 2-Naphthyl radical, Bromide anion |
Dearomatization/Debromination Strategies
Recent synthetic strategies have exploited a dearomatization/debromination sequence to achieve novel transformations of this compound. This approach involves a temporary disruption of the aromaticity of the naphthalene ring system to facilitate a subsequent debromination step.
This strategy has been successfully employed in the [4+1] spiroannulation of bromophenols, including this compound, with α,β-unsaturated imines. nih.gov The reaction is triggered by an electrophile, which induces dearomatization of the naphthol ring at the halogenated position. This is followed by a radical-based SRN1 mechanism that leads to the displacement of the bromine atom. nih.govresearchgate.net
Spiroannulation Reactions Triggered by Electrophiles
This compound can undergo spiroannulation reactions when treated with suitable electrophiles. These reactions lead to the formation of spirocyclic molecules, which are important structural motifs in many natural products and pharmaceuticals.
An enantioselective [4+1] spiroannulation of α-bromo-β-naphthols (1-bromo-2-naphthols) with azoalkenes has been developed. chinesechemsoc.orgchinesechemsoc.org This reaction is catalyzed by a chiral copper(II)/Box complex and proceeds through an electrophile-facilitated dearomatization of the this compound. chinesechemsoc.orgchinesechemsoc.org This initial dearomatization is followed by a debromination step via an SRN1 substitution with an in-situ generated N-nucleophile. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This domino reaction allows for the one-step construction of pyrazoline-based spirocyclic molecules with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Self-Condensation Reactions and Formation of Dioxin Derivatives
The self-condensation of this compound is a notable reaction that leads to the formation of dinaphthyl ethers and subsequently, dioxin derivatives. This transformation is critically influenced by the presence of its conjugate base.
Kinetic Studies and Reaction Order
Kinetic analysis of the reaction between this compound and its conjugate base, sodium 1-bromo-2-naphthoxide, demonstrates that the formation of the intermediate, 1-bromo-2′-hydroxy-2,1′-dinaphthyl ether, adheres to a second-order kinetic law. rsc.orgrsc.org This indicates that the rate of the reaction is dependent on the concentration of both reactants, this compound and its naphthoxide salt. The progression of this reaction can be monitored over time to determine the rate constant, providing quantitative insight into the reaction's speed under specific conditions.
Table 1: Kinetic Data for the Self-Condensation of this compound
| Reactants | Product | Reaction Order |
|---|
Role of Conjugated Base (e.g., Sodium 1-Bromo-2-naphthoxide)
The conjugate base, sodium 1-bromo-2-naphthoxide, plays a crucial dual role in the self-condensation process. Firstly, it acts as a potent nucleophile, with the naphthoxide oxygen attacking the carbon atom bearing the bromine in another molecule of this compound. This nucleophilic aromatic substitution reaction is the key step in the formation of the 1-bromo-2′-hydroxy-2,1′-dinaphthyl ether intermediate. rsc.orgrsc.org Secondly, the basic conditions facilitated by the naphthoxide are essential for the subsequent cyclization step that leads to the dioxin derivative.
Proposed Ionic and Homolytic Pathways
The conversion of the 1-bromo-2′-hydroxy-2,1′-dinaphthyl ether intermediate to the final 1,4-dinaphthodioxin derivative involves a complex cyclization process. Research suggests that this intramolecular cyclization can proceed through different mechanistic pathways. The predominant mechanism is proposed to be a radical ipso-substitution. rsc.orgrsc.org In this homolytic pathway, a radical is generated, which then attacks the carbon atom attached to the bromine, leading to the displacement of a bromide radical and the formation of the dioxin ring structure. While an ionic pathway (nucleophilic aromatic substitution) is also conceivable, the evidence points towards the radical mechanism being the major route for this specific transformation.
Palladium-Catalyzed Reactions Involving this compound
This compound serves as an important aryl bromide precursor in various palladium-catalyzed reactions, enabling the formation of complex organic molecules through the construction of new carbon-carbon bonds.
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
This compound is a suitable substrate for the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst, followed by the formation of a copper acetylide, transmetalation to the palladium complex, and subsequent reductive elimination to yield the alkynylated naphthol product. The Sonogashira coupling offers a direct method to introduce alkyne functionalities onto the naphthalene core, which are valuable intermediates for synthesizing more complex structures.
Table 2: Components of a Typical Sonogashira Coupling Reaction
| Component | Function | Example |
|---|---|---|
| Aryl Halide | Substrate | This compound |
| Terminal Alkyne | Coupling Partner | Phenylacetylene |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the Alkyne | Copper(I) iodide (CuI) |
Spiroannulation Reactions (e.g., [2+2+1] Spiroannulation with Alkynes)
Palladium-catalyzed spiroannulation reactions represent an advanced strategy for constructing spirocyclic compounds, which are prevalent in natural products and pharmaceuticals. While specific examples of [2+2+1] spiroannulation involving this compound are specialized, related palladium-catalyzed dearomatization and spiroannulation reactions of naphthol derivatives highlight the potential of this chemistry. For instance, Pd(II)-catalyzed [3+2] spiroannulation of α-aryl-β-naphthols with internal alkynes proceeds through a sequence of C-H activation, alkyne migratory insertion, and dearomatization of the naphthol ring to create highly substituted spirocyclic molecules. rsc.org
In a similar vein, theoretical studies on the palladium-catalyzed spiroannulation of bromophenylnaphthalenols with alkynes suggest a mechanism initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. researchgate.net This is followed by the insertion of the alkyne into the newly formed Pd-C bond, which is often the rate-determining and enantioselectivity-determining step. The cycle concludes with deprotonation and reductive elimination to furnish the final spiro product. researchgate.net These mechanistic principles are applicable to designing analogous [2+2+1] spiroannulations using this compound and suitable coupling partners.
Oxidative Cross-Coupling Protocols with Other Naphthols and Naphthylamines
Oxidative coupling is a powerful method for forming C-C bonds directly from C-H bonds, and naphthols are common substrates for these reactions. These protocols can be used for both homo-coupling (dimerization) and cross-coupling of this compound with other naphthols or naphthylamines to generate biaryl compounds, which are valuable in asymmetric catalysis.
Several catalytic systems have been developed for this purpose:
Iron-Catalyzed Coupling : Iron complexes, such as those derived from Fe(ClO₄)₂ and Salan ligands, have been used to catalyze the highly enantioselective aerobic oxidative cross-coupling of 2-naphthols. mdpi.comnih.gov These reactions use oxygen from the air as the terminal oxidant, making them environmentally benign. This methodology can be applied to synthesize C1-symmetric BINOL derivatives from two different naphthol precursors. nih.gov
Vanadium-Catalyzed Coupling : Vanadium complexes are also efficient catalysts for the oxidative coupling of substituted 2-naphthols, often yielding products with high stereoselectivity. researchgate.net
Electrochemical Coupling : Anodic dehydrogenative coupling represents an alternative approach that avoids the use of chemical oxidants. nih.gov This electrochemical method offers high functional group compatibility and minimizes waste products. nih.gov
These protocols offer versatile strategies for the synthesis of complex binaphthyl structures from this compound and other related substrates.
| Catalyst System | Oxidant | Key Features |
| Iron(II)/Salan | O₂ (air) | Highly enantioselective; suitable for cross-coupling. mdpi.comnih.gov |
| Vanadium | Various | High stereoselectivity for homo-coupling. researchgate.net |
| Electrochemical | Anode | Avoids chemical oxidants; minimizes waste. nih.gov |
Other Mechanistic Insights
Tautomeric Equilibria in Halogenonaphthols
Like other phenolic compounds, this compound can exist in equilibrium with its keto tautomer, a phenomenon known as keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com
For this compound, the equilibrium lies between the aromatic phenol form (the "enol") and the non-aromatic keto form (1-bromo-naphthalen-2(1H)-one).
The equilibrium overwhelmingly favors the enol (phenol) tautomer. This preference is driven by the significant thermodynamic stability associated with the aromaticity of the naphthalene ring system. The keto tautomer, by contrast, possesses a non-aromatic ring, making it considerably less stable. While factors like intramolecular hydrogen bonding can stabilize some enol forms, the driving force of aromaticity is the dominant factor for naphthol systems. masterorganicchemistry.com Studies on the related 1,4-dihydroxynaphthalene confirm that under neutral conditions, the phenolic form is the stable tautomer. nih.gov The interconversion between the keto and enol forms can be catalyzed by the presence of either acid or base. libretexts.orgmasterorganicchemistry.com
Role of Steric Effects in Reactivity
The presence of the bromine atom at the C1 position, immediately adjacent to the C2 hydroxyl group, introduces significant steric hindrance that influences the reactivity of this compound.
This steric bulk can impede reactions that occur at or near the hydroxyl group. For instance, in the oxidative coupling of 2-naphthols, it has been observed that substituents at the 3-position can dramatically slow down the reaction rate and lead to lower stereoselectivities. researchgate.net It can be inferred that a bulky substituent at the 1-position, such as bromine, would have a similar or even more pronounced effect on reactions targeting the C1 or C3 positions, as well as those involving the hydroxyl group. This steric hindrance can be a controlling factor in the regioselectivity of electrophilic substitution reactions and can necessitate the use of more reactive reagents or specialized catalytic systems with sterically demanding ligands to achieve desired transformations. nih.gov
Advanced Applications of 1 Bromo 2 Naphthol in Chemical Synthesis
Precursor in Asymmetric Synthesis
The naphthalene (B1677914) scaffold of 1-bromo-2-naphthol serves as a robust platform for the construction of chiral molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group can direct stereoselectivity and be modified to tune the electronic and steric properties of resulting catalysts and ligands.
Synthesis of Atropisomers and Axially Chiral Biaryl Skeletons (e.g., BINOLs, NOBINs)
One of the most significant applications of this compound is in the synthesis of atropisomers—stereoisomers that arise from hindered rotation around a single bond. This is particularly relevant for the creation of axially chiral biaryl skeletons, which are privileged structures in asymmetric catalysis.
Prominent examples of these skeletons include 1,1'-bi-2-naphthol (BINOL) and 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN). The 2-naphthol (B1666908) moiety is a frequent component of these widely used atropisomers. The hydroxyl group can serve as an interaction point or a functional handle for further synthetic elaboration. The arylation of 1-bromo-2-naphthols with other 2-naphthols is a successful strategy for fabricating a diverse assortment of these valuable compounds.
For instance, axially chiral biaryl esters have been synthesized with high enantioselectivities through the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates using a helically chiral polymer ligand, PQXphos. This reaction demonstrates how the bromo-substituted naphthol can be effectively used to construct the C-C stereogenic axis characteristic of biaryl atropisomers.
Catalytic asymmetric dearomatization (CADA) is a powerful strategy for converting flat aromatic compounds into complex, three-dimensional chiral molecules. This compound has proven to be an effective substrate in these transformations.
Researchers have developed an enantioselective [4+1] spiroannulation reaction of α-bromo-β-naphthols with azoalkenes. nih.gov This process is catalyzed by chiral Cu(II)/Box complexes and proceeds through an electrophile-facilitated dearomatization of the naphthol, followed by a debromination step. nih.gov This method allows for the one-step construction of novel pyrazoline-based spirocyclic molecules with high levels of enantioselectivity (up to 99:1 enantiomeric ratio). nih.gov Mechanistic studies suggest the reaction involves an SRN1-type substitution with an in-situ generated N-nucleophile, where the chiral copper catalyst controls the stereochemical outcome. nih.gov
| Reaction Type | Reactants | Catalyst | Product | Enantiomeric Ratio (er) |
| [4+1] Spiroannulation | This compound, Azoalkenes | Chiral Cu(II)/Box | Pyrazoline-based spirocycles | Up to 99:1 |
Kinetic resolution is a key technique for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This approach can yield an enantioenriched sample of the less reactive enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) is an advancement where the faster-reacting enantiomer is produced from the slower-reacting one via in situ racemization, theoretically allowing for a 100% yield of a single enantiomer.
The development of chemoenzymatic DKR protocols has been successfully applied to atropisomeric bisnaphthols. In one such method, a combination of a copper catalyst for racemization and an enzyme (lipase) for stereoselective acylation is used. This system has been shown to be effective for various functionalized BINOLs, including those bearing a bromo substituent at the 6-position, affording chiral products in high yields (87–95%) and with high enantioselectivity (87–94% ee). nih.gov
Conversely, in a nonenzymatic kinetic resolution of monoprotected BINOL derivatives via a Cu–H-catalyzed silylation, it was observed that substrates with bromo substitution did not undergo the reaction, highlighting that the success of resolution protocols is highly dependent on the specific catalytic system employed. acs.org
Chiral Ligand and Catalyst Development
The axially chiral skeletons synthesized from this compound precursors, such as BINOL and NOBIN, are not only targets in themselves but also serve as foundational building blocks for a vast array of other privileged chiral ligands and catalysts.
Derivatives of these biaryls are crucial components in asymmetric catalysis. For example, they are precursors to:
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A renowned chiral phosphine (B1218219) ligand used in numerous transition-metal catalyzed reactions, including asymmetric hydrogenations.
Chiral Phosphoric Acids (CPAs): Powerful Brønsted acid catalysts derived from the BINOL scaffold that are effective in a wide range of enantioselective transformations.
QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline): A P,N-ligand that has found applications in asymmetric catalysis.
The ability to introduce bromine onto the naphthol ring allows for subsequent functionalization, enabling the synthesis of a diverse library of ligands with tailored steric and electronic properties for specific catalytic applications.
Building Block for Fused Aromatic and Heterocyclic Systems
The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and a handle for coupling reactions (the C-Br bond), makes it an ideal starting material for the synthesis of larger, more complex ring systems.
Synthesis of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest due to their applications in optoelectronic materials. chemistryviews.org The synthesis of well-defined PAH structures is a key goal in materials science. Bromo-functionalized aromatic compounds are valuable intermediates in these syntheses, often utilized in cross-coupling reactions to extend the π-conjugated system. acs.org
A powerful strategy for building complex fused systems is the ring expansion of more readily available precursors. For example, a two-step ring expansion of 1-indanones has been developed to produce 2-bromo-1-naphthols. nih.gov These orthogonally functionalized products serve as versatile intermediates, with the halogen acting as a useful handle for further modifications. This approach has been successfully applied to the rapid synthesis of the tetracyclic core of gilvocarcin natural products, demonstrating the utility of a bromo-naphthol scaffold in constructing complex, fused polycyclic molecules. nih.gov While direct annulative strategies starting from this compound are conceivable, this ring-expansion methodology provides a concrete example of its role as a key building block for larger aromatic systems.
Annulation Reactions (e.g., to Naphtho[2,1-b]furans)
This compound serves as a valuable precursor in annulation reactions, a class of chemical strategies that involve the formation of a new ring onto an existing molecular framework. These reactions are pivotal for constructing complex polycyclic systems, such as naphtho[2,1-b]furans. Naphthofurans are significant heterocyclic compounds, with many derivatives exhibiting important biological and pharmacological activities. eurjchem.comnih.gov The synthesis of these structures often leverages the reactivity of both the hydroxyl and bromo substituents on the naphthol core.
Various synthetic approaches have been developed for the synthesis of the naphtho[2,1-b]furan (B1199300) skeleton, including the annulation of naphthols with different reagents and through various catalytic processes. rsc.org For instance, metal-catalyzed oxidative annulation of 2-naphthols with terminal alkynes is a known method to afford 2-arylnaphtho[2,1-b]furans. dntb.gov.ua While direct examples detailing this compound in these specific named reactions are specialized, the presence of the bromo group offers a handle for transition-metal-catalyzed cross-coupling and cyclization reactions. The bromo substituent can act as a leaving group or a site for metal insertion, facilitating intramolecular ring closure to form the furan ring fused to the naphthalene system.
One general strategy involves the initial etherification or vinylation at the hydroxyl group of the naphthol, followed by an intramolecular cyclization that utilizes the bromine atom at the C1 position. For example, a palladium-catalyzed reaction could be employed to form the C-C bond necessary for completing the furan ring.
Table 1: Selected Synthetic Strategies for Naphthofuran Derivatives
| Strategy | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Friedel–Crafts type reaction | 2-Naphthols, Allyl iodide | Hydrobromic acid | Dihydronaphthofurans rsc.org |
| Iodocyclization | 1-Allyl-2-naphthol | Iodine, NaHCO₃ | Dihydronaphthofurans rsc.org |
| Oxidative Annulation | 2-Naphthols, Terminal Alkynes | Metal Catalyst | 2-Arylnaphtho[2,1-b]furans dntb.gov.ua |
Spirocyclic Compounds
The unique structural features of this compound make it a suitable substrate for the synthesis of spirocyclic compounds. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in drug discovery and medicinal chemistry due to their inherent three-dimensionality. researchgate.netnih.gov This rigid, non-planar structure can lead to higher selectivity when interacting with biological targets. mdpi.com
A notable application of this compound is in [4+1] spiroannulation reactions. Research has demonstrated a novel synthesis of azaspirocyclic molecules through the reaction of this compound with α,β-unsaturated imines. researchgate.net This transformation proceeds via an electrophile-triggered dearomatization of the naphthol ring, followed by a debromination step to yield the final spiro compound. researchgate.net The development of catalytic asymmetric versions of this reaction further enhances its utility, allowing for the enantioselective synthesis of chiral spirocyclic molecules. researchgate.net
The rigidity of the spiro junction in these molecular frameworks allows for the precise spatial arrangement of substituents, which is a critical factor in designing molecules for specific biological or material science applications. mdpi.com
Intermediate in Complex Molecule Synthesis
This compound is a recognized intermediate in the synthesis of dyes and pigments. google.com Naphthol derivatives, in general, are crucial building blocks in the colorant industry, particularly for producing azo dyes. researchgate.net In this context, this compound can act as a coupling component. The synthesis typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with the activated aromatic ring of this compound.
The presence of the bromine atom on the naphthalene ring can significantly influence the properties of the resulting dye. It can alter the electron density of the aromatic system, thereby shifting the absorption maximum and changing the color of the dye (a chromophoric effect). Furthermore, the bromo-substituent can enhance the lightfastness, thermal stability, and resistance to chemical degradation of the final pigment. Various naphthol derivatives, such as Naphthol AS, are widely used as intermediates for organic pigments and dyestuffs. wtchem.comhugocolors.com
The versatile reactivity of this compound makes it a valuable starting material for synthesizing intermediates used in the pharmaceutical and agrochemical sectors. google.comottokemi.com Heterocyclic compounds, which can be synthesized from precursors like this compound, form a large proportion of pharmaceuticals and agrochemicals due to their wide range of biological activities. nih.gov
A specific application is the synthesis of novel β-naphthol derivatives with potential pesticidal properties. By introducing various heteroaryl groups onto the naphthol framework, researchers have designed and synthesized a series of benzothiazolylamino-containing compounds. nih.gov These complex molecules have shown insecticidal and acaricidal activities against several agricultural pests. nih.gov The synthesis often involves a multi-step process where the this compound scaffold is modified to incorporate other biologically active moieties.
Table 2: Examples of Agrochemical Intermediates Synthesized from β-Naphthol Derivatives
| Compound Name | Yield | Physical State |
|---|---|---|
| 1-((Benzo[d]thiazol-2-ylamino)(pyrimidin-5-yl)methyl)naphthalen-2-ol (8g) | 77% | White solid nih.gov |
| 1-((Benzo[d]thiazol-2-ylamino)(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl)naphthalen-2-ol (8l) | 75% | Yellow solid nih.gov |
| 1-((Benzo[d]thiazol-2-ylamino)(6-bromoimidazo[1,2-a]pyridin-3-yl)methyl)naphthalen-2-ol (8m) | 72% | Yellow solid nih.gov |
This compound and its isomers are useful in the development of specialized dyes, including fluorogenic probes. These molecules are designed to exhibit fluorescence upon a specific chemical or physical event, making them valuable tools in biochemical research and medical diagnostics. The naphthalene core is inherently fluorescent, and modifications to its structure can tune these properties for specific applications.
Coumarins (2H-1-benzopyran-2-ones) are a major class of fluorescent compounds with widespread applications. nih.govresearchgate.net The synthesis of coumarin derivatives can be achieved from various starting materials, including phenols and naphthols, through reactions like the Pechmann condensation, Knoevenagel condensation, or Wittig reaction. nih.govnih.gov
Bromo-substituted naphthols can be used to synthesize benzo-fused coumarins, which often exhibit enhanced fluorescence and photostability. A one-pot synthesis has been developed for 4-carboethoxybenzo[h]coumarins starting from substituted β-naphthols. nih.govacs.org This process involves the initial oxidation of the naphthol to a 1,2-naphthoquinone, followed by a cascade of reactions including a Wittig olefination and cyclization. nih.govacs.org For example, 6-bromo-β-naphthol can be converted into the corresponding benzo[h]coumarin derivative (BC-8-Br) in good yield. nih.gov The bromine atom in these coumarin structures can serve as a handle for further functionalization, allowing for the fine-tuning of their photophysical properties or for linking them to other molecules to create sophisticated probes.
Table 3: Synthesis of a Bromo-Substituted Benzo[h]coumarin
| Starting Material | Product | Yield |
|---|
Article Generation Incomplete: Insufficient Data on this compound in Bioorthogonal Turn-on Triggers
Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the application of the chemical compound “this compound” in the development of bioorthogonal turn-on triggers.
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A "turn-on trigger" in this context refers to a molecule that is designed to become fluorescent only after undergoing a specific bioorthogonal reaction, thus allowing for the targeted imaging of molecules in a biological environment.
While derivatives of naphthol and naphthalimide have been explored for their fluorescent properties and their potential use as components of fluorescent probes in bioimaging, the available research does not mention this compound in the specific context of bioorthogonal turn-on triggers. Searches for this compound in conjunction with terms such as "bioorthogonal," "turn-on probe," and "click chemistry" did not yield any relevant research findings.
The existing literature does describe the use of this compound in various other organic synthesis reactions, such as palladium-catalyzed spiroannulation and copper-catalyzed cross-coupling reactions, to create complex molecular frameworks. However, these applications are not related to the field of bioorthogonal chemistry or the development of fluorescent probes with a "turn-on" mechanism.
Therefore, due to the lack of specific data and detailed research findings on the use of this compound for bioorthogonal turn-on triggers, the requested article section "4.3.3.2. Bioorthogonal Turn-on Triggers" under the subject "" cannot be generated at this time. To provide a scientifically accurate and informative article, it is imperative to rely on published and verifiable research, which is currently unavailable for this specific topic.
Computational and Theoretical Studies of 1 Bromo 2 Naphthol
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for exploring the electronic structure and potential energy surfaces of molecules. In the context of 1-bromo-2-naphthol, DFT has been utilized to analyze the relative stabilities of different molecular arrangements, elucidate reaction mechanisms, and examine molecular orbitals.
Analysis of Relative Energies of Isomers
DFT calculations have been employed to analyze the relative energies of isomers related to naphthol derivatives, providing insights into their stability. For instance, studies on 1,1′-bi-2-naphthol (BINOL), a related naphthol derivative, have used DFT to investigate the relative energies of its three isomers and their enantiomers researchgate.net. While direct information on the relative energies of structural isomers of this compound itself (e.g., comparing this compound with other monobrominated naphthols) from DFT was not explicitly detailed in the search results, DFT has been used to study the relative stability of orientational isomers in related naphthyl systems researchgate.net. The relative energies of tautomers and rotational conformers have also been determined using DFT for related brominated naphthol derivatives, indicating that energy differences between tautomers can be significant, while those between rotational conformers might be smaller asianpubs.org.
Elucidation of Reaction Mechanisms and Energy Barriers
DFT calculations have been instrumental in elucidating the mechanisms and determining the energy barriers of reactions involving 2-naphthol (B1666908), particularly its halogenation to form products like this compound.
DFT studies have investigated the reaction mechanisms for the bromination of 2-naphthol using different reagent systems, such as PIDA/AlBr₃ and PIFA/AlBr₃. These calculations have helped to determine the energetically most favorable pathways. For the bromination of 2-naphthol using PIDA/AlBr₃, a detailed mechanism involving the formation of an active brominating species, Br–I(Ph)–OAc–AlBr₃, has been elucidated through DFT calculations. The calculated energy barriers for key transition states in this pathway have been reported bohrium.combeilstein-journals.orgresearchgate.netresearchgate.net. For example, the energy barrier to reach the first transition state (TS₁–Br) was calculated to be 8.3 kcal/mol, and another transition state (TS₄–Br) was found to have a barrier of 16.1 kcal/mol beilstein-journals.org. These computational results have shown good agreement with experimental yields, supporting the proposed mechanisms bohrium.combeilstein-archives.org.
| Reaction Step in Bromination of 2-Naphthol (PIDA/AlBr₃) | Calculated Energy Barrier (kcal/mol) | Source |
| TS₁–Br | 8.3 | beilstein-journals.org |
| TS₄–Br | 16.1 | beilstein-journals.org |
DFT has also been used to explore alternative bromination mechanisms, such as those involving PIFA/AlBr₃ or the formation of PhIBr₂, and has shown that these pathways are energetically less favored compared to the PIDA/AlBr₃ system beilstein-journals.orgbeilstein-archives.org.
Computational studies, including DFT and molecular dynamics-based calculations like Dynamic Reaction Coordinate (DRC), have been used to investigate electron transfer mechanisms in the context of halogenated naphthalene (B1677914) derivatives, which is relevant to the formation or reactions of this compound. A general model for the electrochemical reduction of halogenated naphthalenes distinguishes between stepwise and concerted mechanisms mdpi.com. The stepwise mechanism involves the formation of an intermediate radical anion, which then undergoes C-X bond cleavage. The concerted mechanism involves direct formation of the halide anion and an organic radical without a stable intermediate mdpi.com. For aromatic halides, the stepwise reaction is generally the preferred dissociation pathway mdpi.com. DFT analysis has been used to study the elementary steps and potential energy surfaces of these processes, suggesting that the carbon-halogen bond dissociation following electron uptake can occur via a stepwise mechanism with no activation energy for the bromide anion dissociation in some cases mdpi.com.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While direct MD simulations specifically focused on this compound were not prominently featured in the search results, MD simulations have been applied to related systems and processes relevant to understanding the behavior of molecules like this compound. For example, MD simulations have been used to study the interfacial reactivity and preferential adsorption of a brominated pyridylazo naphthol derivative at a heptane/water interface, which helped to explain its extraction kinetics acs.orgcapes.gov.br. MD simulations can also be used to simulate solvent effects on intermediate stability, which is relevant to reactions involving this compound . Furthermore, molecular dynamics-based calculations like DRC have been used in conjunction with quantum mechanics to study bond dissociation processes in halogenated naphthalenes at a molecular level mdpi.com.
Dissociation Processes and Elementary Molecular Details
Computational studies, particularly those utilizing quantum mechanical calculations like DFT, have been employed to investigate the dissociation processes of halogenated naphthalene derivatives, including those structurally related to this compound, such as 1-bromo-2-methylnaphthalene (B105000) researchgate.netmdpi.com. These studies aim to provide elementary molecular details of bond cleavage events.
Research exploring the electrochemically induced carbon-bromine bond dissociation in the radical anion of 1-bromo-2-methylnaphthalene, a related compound, utilized quantum mechanical calculations, including steady-state, equilibrium, and dynamic reaction coordinate (DRC) calculations researchgate.netmdpi.com. DRC is a molecular-dynamic-based calculation that relies on an ab initio potential surface to achieve a detailed picture of the dissociation process researchgate.netmdpi.com. The results from these studies suggest that the carbon-halogen bond dissociation following the first electron uptake can follow a stepwise mechanism, leading to the formation of a bromide anion and an organic radical researchgate.netmdpi.com.
The potential energy curves and molecular orbital (MO) correlation diagrams have been calculated to understand the electronic states involved in the dissociation process, such as the ²A' (σ radical) and ²A'' (π radical) electronic states, as a function of the carbon-bromine bond distance researchgate.net. These calculations help to describe the spatial part of the unpaired electron and the correlation between the MO of the radical and the lone pairs of the bromide anion after dissociation researchgate.net.
Theoretical modeling of dissociative electroreduction in compounds like 1-bromo-2-methylnaphthalene has disassembled the dissociation mechanism at a molecular level, studying the reaction elementary steps and potential energy surfaces (PESs) mdpi.com. DRC calculations have been used to shed light on both intramolecular and intermolecular geometrical variations over time, describing the progress of the C-Br bond dissociation process mdpi.com. These studies indicate that electron transfer is a key step in the dissociation of the carbon-halogen bond mdpi.com.
Correlation with Experimental Data
Computational and theoretical studies involving this compound and related reactions are often correlated with experimental data to validate the theoretical models and gain deeper insights into reaction mechanisms.
For instance, mechanistic studies on the halogenation of 2-naphthol, which can yield this compound, have utilized DFT calculations to analyze the reaction pathways and energy barriers beilstein-journals.orgresearchgate.net. These computational results have been compared with experimental yields obtained using different hypervalent iodine(III) reagents beilstein-journals.org. An excellent correlation between the experimental yield and the calculated energy barrier for the reaction has been reported beilstein-journals.org.
Specifically, in the bromination of 2-naphthol using PIDA/AlBr₃, computational studies have elucidated a stepwise mechanism involving several intermediates and transition states beilstein-journals.orgresearchgate.net. The calculated energy profiles for these steps, including activation barriers (ΔG‡) and reaction energies (ΔG), are compared with experimental observations to support the proposed mechanism beilstein-journals.org. For example, the spontaneous aromatization of a nonaromatic intermediate (I-6-Br) into the experimentally observed this compound (P-Br) was found to be a highly exothermic step based on calculations, with P-Br being more stable than the intermediate beilstein-journals.org.
Studies on the electroreduction mechanism of this compound and related compounds have integrated electrochemical experiments with theoretical calculations researchgate.net. This combined approach allows for a more comprehensive understanding of the electron transfer mechanisms and subsequent dissociation events researchgate.net. While electrochemistry provides information on interfacial electron transfers and redox reactions, theoretical calculations provide access to molecular structural information that is often difficult to obtain experimentally for complicated systems researchgate.net.
Computational studies have also been used in the context of synthesizing molecules utilizing this compound as a starting material or intermediate. For example, the design and synthesis of multilayer folding frameworks involving Suzuki-Miyaura cross-coupling reactions with 1-bromo-naphth-2-yl phosphine (B1218219) oxides have been supported by computational studies frontiersin.org. The structures of the resulting products are fully characterized experimentally, including by X-ray crystallographic analysis, and these experimental structures can be compared with theoretically optimized structures frontiersin.org.
Furthermore, computational chemical programs have been used to evaluate dissociation mechanisms and predict properties like absorption wavelengths, which can be correlated with experimental spectroscopic data jst.go.jp. While some computational methods may show limitations, particularly for complex or substituted molecules, the comparison of calculated spectra and electron density maps with experimental observations helps in refining computational models and understanding the electronic transitions involved in dissociation processes jst.go.jp.
Environmental and Ecotoxicological Research Considerations
Environmental Fate and Transformation Products (General Considerations for Pesticides)
The environmental fate of a compound describes how it distributes, transforms, and persists in different environmental media such as soil, water, and air. While 1-Bromo-2-naphthol is not primarily classified as a pesticide in the provided search results, general considerations for pesticides regarding environmental fate can offer a framework for evaluation. For many organic compounds, including those with aromatic structures, processes like volatilization, adsorption to soil or sediment particles, leaching into groundwater, and transport by water or air currents influence their distribution in the environment.
Specific data on the environmental fate and transformation products of this compound is limited in the available information. One Safety Data Sheet indicates that this compound is not likely mobile in the environment due to its low water solubility, suggesting that spillage is unlikely to penetrate soil thermofisher.com. It also states that the compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants thermofisher.comfishersci.se.
Potential for Biodegradation and Abiotic Degradation Pathways (General Considerations for Aromatic Compounds)
Degradation processes, both biological and abiotic, play a significant role in reducing the concentration and altering the form of chemical compounds in the environment. Biodegradation involves the breakdown of substances by microorganisms, while abiotic degradation includes processes such as hydrolysis and photolysis gisera.csiro.au. Aromatic compounds, in general, can undergo various degradation pathways depending on their structure and the environmental conditions gisera.csiro.au.
For this compound, specific details regarding its biodegradation and abiotic degradation pathways are not extensively described in the provided search results. One source suggests that persistence is unlikely and that the compound may have some potential to bioaccumulate fishersci.se. The potential for bioaccumulation is often related to a compound's lipophilicity, which can be estimated by its log Pow. Computed properties for this compound indicate an XLogP3 and predicted XlogP of approximately 3.0 nih.govuni.lu. A log Pow around this value generally suggests a moderate potential for bioaccumulation.
While general principles of biodegradation and abiotic degradation for aromatic compounds exist gisera.csiro.au, specific research findings detailing these processes for this compound were not found in the search results. Studies on related compounds, such as the biodegradation of 1-bromonaphthalene (B1665260) by soil bacteria or the abiotic degradation of halogenated hydrocarbons and naphthol derivatives under specific conditions, illustrate the types of processes that could potentially affect this compound marinebiodiversity.orgguidechem.comacs.org. However, without specific data for this compound, these remain general considerations.
Ecotoxicological Effects and Risk Assessment Methodologies (General Considerations for Pesticides)
Ecotoxicology examines the effects of toxic substances on biological organisms, especially at the population, community, and ecosystem levels. Risk assessment methodologies for environmental contaminants, including those historically applied to pesticides, involve evaluating the potential exposure of organisms to a substance and the inherent toxicity of the substance to those organisms.
Information specifically detailing the ecotoxicological effects of this compound on various environmental organisms (aquatic life, terrestrial organisms, etc.) is limited in the provided search results. Safety Data Sheets primarily focus on human health hazards such as skin and eye irritation and harm if swallowed or inhaled nih.govsigmaaldrich.comfishersci.nofishersci.fichemicalbook.inthermofisher.comfishersci.sefishersci.setcichemicals.comfishersci.co.ukmatrixscientific.com. One SDS explicitly states that the product contains no substances known to be hazardous to the environment thermofisher.comfishersci.se.
While related brominated naphthol isomers or other brominated compounds are noted as being potentially toxic to aquatic life nih.govaksci.com, this information cannot be directly extrapolated to this compound without specific data for this compound. Comprehensive ecotoxicological risk assessment typically requires data from studies on the toxicity to aquatic organisms (e.g., fish, daphnia, algae), terrestrial organisms (e.g., earthworms, plants), and potentially other non-target organisms. Such specific detailed research findings for this compound were not available in the consulted sources within the scope of this article.
Q & A
What are the optimal synthetic routes and purification methods for 1-bromo-2-naphthol in academic research?
Basic
The synthesis of this compound can be achieved via electrophilic bromination using reagents like pyridinium bromide perbromide or iodine(III)-based systems. For example, using phenyliodine(III) bis(trifluoroacetate) (PIFA) with AlBr₃ in acetonitrile yields 81% product . Purification typically involves recrystallization from ligroin (a petroleum ether fraction), which resolves discrepancies in reported melting points (77–82°C vs. literature 84°C) . Thin-layer chromatography (TLC) with chloroform/methanol eluents and NH₃ vapor visualization is recommended for monitoring reaction progress .
How can researchers resolve discrepancies in reported melting points for this compound?
Basic
Discrepancies in melting points (e.g., 81–82°C vs. 84°C) arise from variations in recrystallization solvents and purity. Ligroin recrystallization yields material melting at 81–82°C , while alternative solvents may shift this range. Validate purity via GC (≥98% ) and cross-reference with IR spectroscopy to confirm structural integrity .
What advanced methodologies enable the analysis of this compound’s phosphorescence properties?
Advanced
Room-temperature phosphorescence (RTP) can be induced by forming ternary complexes with β-cyclodextrin and cyclohexanol. The inclusion constant (1:1 β-cyclodextrin complex) is determined spectrofluorimetrically, with RTP detection limits as low as 0.2 µg/mL . This method is critical for trace analysis in environmental or biochemical studies.
How does this compound behave in palladium-catalyzed cross-coupling reactions?
Advanced
In Heck reactions, this compound couples with alkenes using Rh(cod)₂Cl₂/dppf catalysts at 90°C, achieving 80% yield . Protecting the hydroxyl group with PMB-Cl (via NaH in DMF) prevents side reactions during coupling . Optimize solvent polarity (e.g., DMF vs. acetonitrile) to balance reactivity and stability.
What explains contradictory reactivity of this compound in nitration reactions?
Advanced
Nitration under acidic conditions (HNO₃/H₂SO₄) fails due to electron-withdrawing bromine deactivating the aromatic ring . However, using urea and Ac₂O as nitrating agents directs substitution to the 6-position, yielding 6-bromo-1-nitro-2-naphthol as a minor product . Monitor intermediates via TLC and characterize products via melting point comparisons and IR .
How can researchers design multi-component reactions involving this compound?
Advanced
this compound participates in one-pot syntheses of 1-amidoalkyl-2-naphthol derivatives via aldehydes and amides. Use barium phosphate nano-powders as catalysts in ethanol under reflux, achieving yields >85% . Validate products via ¹H NMR (DMSO-d₆) and HPLC to confirm regioselectivity.
What strategies mitigate competing side reactions during functionalization of this compound?
Advanced
Protecting the hydroxyl group with PMB-Cl (via NaH in DMF at 0°C) prevents oxidation or undesired nucleophilic attacks during cross-coupling . Deprotection post-reaction is achieved with TFA/CH₂Cl₂. Monitor protection efficiency via TLC and ¹H NMR .
How can conflicting data on bromination regioselectivity be addressed?
Advanced
Regioselectivity in electrophilic bromination depends on solvent polarity and Br₂ source. Polar solvents (e.g., acetonitrile) favor para-bromination, while nonpolar solvents may lead to ortho-products . Use DFT calculations to predict substituent effects and validate with GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
